BISMUTH MOLYBDATE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

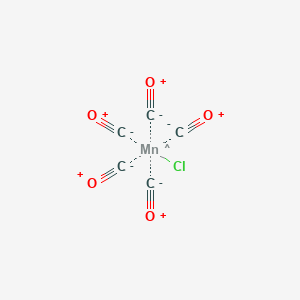

Bismuth Molybdate materials (α-Bi2Mo3O12, β-Bi2Mo2O9, and γ-Bi2MoO6) are well-known in the field of catalysis due to their excellent activity for one of the most important industrial processes: the oxidation/ammoxidation of lower olefins . These processes play an important role in society since the production of one quarter of the most important industrial organic chemicals and intermediates used in the manufacture of industrial products and consumer goods is based on these reactions .

Synthesis Analysis

Bismuth Molybdate can be synthesized using the gel matrix particle growth method . The synthesis of three distinct single-phase bismuth molybdates (Bi2MoxOy; α-Bi2Mo3O12, β-Bi2Mo2O9, and γ-Bi2MoO6) has been reported . The synthesis of pure phase γ-Bi2M2O6 at pH = 3 was confirmed by X-ray diffraction (XRD) and Raman analysis .Molecular Structure Analysis

The structure of Bismuth Molybdate was described as alternate layers of (BiO +) 2n and (MoO 42−) n perpendicular to the y direction . The morphologies of the as-synthesized three different Bi2MoxOy phases were analyzed using scanning electron microscopy (SEM) .Chemical Reactions Analysis

Bismuth Molybdates have received a large attention owing to their high selectivity and activity for partial oxidation and ammoxidation of lower olefins to essential intermediate products for industrial applications .Physical And Chemical Properties Analysis

The bandgap energy of all the synthesized Bi2M2O6 nanoparticles is found in the visible region (2.48–2.59 eV) . The surface area and pore volume of the prepared samples were analyzed using Brunauer–Emmett–Teller (BET) analysis .Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "BISMUTH MOLYBDATE can be synthesized by a precipitation method using bismuth nitrate and ammonium molybdate as starting materials.", "Starting Materials": [ "Bismuth nitrate", "Ammonium molybdate" ], "Reaction": [ "Dissolve bismuth nitrate in distilled water to form a clear solution.", "Dissolve ammonium molybdate in distilled water to form a clear solution.", "Add the ammonium molybdate solution to the bismuth nitrate solution slowly while stirring continuously.", "The mixture will turn yellow and a precipitate of BISMUTH MOLYBDATE will form.", "Filter the precipitate and wash it with distilled water.", "Dry the BISMUTH MOLYBDATE precipitate at a temperature of 60-80°C for several hours." ] } | |

Número CAS |

13565-96-3 |

Nombre del producto |

BISMUTH MOLYBDATE |

Fórmula molecular |

Bi2MoO6 |

Peso molecular |

609.9 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![hexasodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-oxido-7-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-oxido-3-sulfonaphthalene-1-sulfonate](/img/structure/B1143834.png)

![Hydroxy-[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenum;silicon(4+)](/img/structure/B1143847.png)